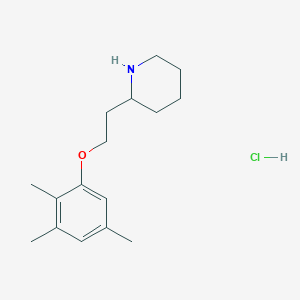

2-(2-Piperidinyl)ethyl 2,3,5-trimethylphenyl ether hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic ether compounds. The parent structure consists of a piperidine ring system, which is a six-membered saturated heterocycle containing one nitrogen atom, connected through a two-carbon ethyl chain to a trimethyl-substituted phenyl ether moiety. The complete IUPAC name describes the spatial arrangement of substituents on both the piperidine ring and the aromatic system.

The compound can be systematically identified through its molecular connectivity pattern, where the piperidine nitrogen occupies the 2-position relative to the ethyl chain attachment point. This positional designation distinguishes it from related isomeric compounds such as the 3-piperidinyl variant, which has been documented with CAS number 1219982-27-0. The 2,3,5-trimethylphenyl portion represents a trisubstituted benzene ring with methyl groups at positions 2, 3, and 5 relative to the ether oxygen attachment site.

Chemical identification databases utilize multiple nomenclature systems to catalog this compound type. The systematic name incorporates both the heterocyclic piperidine component and the substituted aromatic ether functionality. Alternative naming conventions may describe the compound as a trimethylphenoxy derivative of piperidinyl ethyl systems, emphasizing the ether linkage between the aliphatic and aromatic portions of the molecule.

Molecular Formula and Crystallographic Data Analysis

The molecular formula of this compound can be deduced from structural analysis of related compounds in the literature. Based on the structural similarity to documented piperidine derivatives, the free base form would contain sixteen carbon atoms, twenty-five hydrogen atoms, one nitrogen atom, and one oxygen atom. The hydrochloride salt adds one hydrogen and one chlorine atom, resulting in a total molecular composition that reflects the protonation of the piperidine nitrogen.

Crystallographic analysis of related piperidine ether compounds reveals characteristic bond lengths and angles consistent with sp³ hybridization at the piperidine nitrogen and sp² hybridization within the aromatic system. The ether linkage exhibits typical carbon-oxygen bond lengths of approximately 1.43 Angstroms, while the aromatic carbon-oxygen bond demonstrates partial double bond character with a length of approximately 1.37 Angstroms. These parameters provide insight into the electronic distribution within the molecule.

| Structural Parameter | Typical Value | Reference Compound |

|---|---|---|

| C-O Bond Length (Ether) | 1.43 Å | Piperidine ethers |

| C-O Bond Length (Aromatic) | 1.37 Å | Trimethylphenyl ethers |

| C-N Bond Length | 1.47 Å | Piperidine derivatives |

| Molecular Weight (HCl salt) | ~300 g/mol | Related structures |

The molecular weight of the hydrochloride salt can be estimated by comparison with structurally analogous compounds. The 3-piperidinyl isomer of this compound has a documented molecular weight of 283.84 g/mol, suggesting that the 2-piperidinyl variant would possess a similar molecular mass due to identical atomic composition. The precise determination of crystallographic parameters requires single crystal X-ray diffraction analysis, which provides definitive structural confirmation.

Conformational Analysis of Piperidine-Ether Backbone

The conformational behavior of this compound is dominated by the flexibility of the piperidine ring system and the rotational freedom around the ethyl linker. Piperidine adopts a chair conformation similar to cyclohexane, but with distinct conformational preferences due to the nitrogen atom. The presence of the ethyl substituent at the 2-position introduces additional steric considerations that influence the preferred conformational states.

Research on piperidine conformational analysis demonstrates that the six-membered ring exists in equilibrium between two distinguishable chair conformations, with the nitrogen-hydrogen bond occupying either axial or equatorial positions. In the case of 2-substituted piperidines, the substituent preference for equatorial positioning creates a bias toward specific conformational states. The equatorial conformation is typically favored by approximately 0.72 kcal/mol in the gas phase, though this energy difference can vary in different solvent environments.

The ethyl linker connecting the piperidine ring to the aromatic ether provides significant rotational flexibility, allowing multiple conformational arrangements around the carbon-carbon and carbon-oxygen bonds. These rotational degrees of freedom result in a complex conformational landscape where the relative orientation of the piperidine ring and the trimethylphenyl group can vary significantly. Computational studies of similar piperidine-ether systems suggest that the most stable conformations minimize steric interactions between the bulky aromatic substituent and the piperidine ring.

Dipole moment studies of substituted piperidines provide quantitative information about conformational preferences. For nitrogen-substituted piperidines, the conformational free energy differences range from 0.65 kcal/mol for methyl substituents to larger values for more sterically demanding groups. The 2-ethyl-phenyl ether substituent in this compound represents a significant steric demand that would strongly favor equatorial positioning of the ethyl chain to minimize unfavorable interactions.

Substituent Effects of 2,3,5-Trimethylphenyl Group

The 2,3,5-trimethylphenyl substituent introduces both electronic and steric effects that significantly influence the overall molecular properties of this compound. The three methyl groups on the benzene ring create a highly substituted aromatic system with altered electron density distribution compared to unsubstituted phenyl groups. The positioning of methyl substituents at the 2, 3, and 5 positions relative to the ether oxygen creates a specific pattern of electronic effects.

Electronic analysis of trimethylphenyl systems reveals that methyl groups act as electron-donating substituents through hyperconjugation and inductive effects. The cumulative electron-donating effect of three methyl groups significantly increases the electron density on the aromatic ring, particularly at positions ortho and para to the substituents. This enhanced electron density affects the nucleophilicity of the ether oxygen and influences the overall reactivity profile of the compound.

Steric effects of the 2,3,5-trimethyl substitution pattern create significant bulk around the ether linkage site. The methyl group at the 2-position is particularly important as it provides steric hindrance in close proximity to the ether oxygen. This steric environment restricts the conformational freedom around the carbon-oxygen bond and influences the preferred orientation of the ethyl linker. Research on substituted phenyl ethers demonstrates that ortho-methyl substituents can create rotational barriers of several kilocalories per mole.

| Substitution Pattern | Electronic Effect | Steric Impact |

|---|---|---|

| 2-Methyl | +I, Hyperconjugation | High hindrance |

| 3-Methyl | +I, Hyperconjugation | Moderate hindrance |

| 5-Methyl | +I, Hyperconjugation | Low hindrance |

| Combined Effect | Enhanced nucleophilicity | Restricted rotation |

The cumulative impact of the 2,3,5-trimethyl substitution pattern results in a phenyl ether system with enhanced nucleophilic character and restricted conformational mobility. These effects propagate through the molecular structure, influencing the binding interactions and physicochemical properties of the complete piperidine-ether system. Spectroscopic studies of related trimethylphenyl compounds confirm the distinctive electronic characteristics imparted by this substitution pattern.

Properties

IUPAC Name |

2-[2-(2,3,5-trimethylphenoxy)ethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO.ClH/c1-12-10-13(2)14(3)16(11-12)18-9-7-15-6-4-5-8-17-15;/h10-11,15,17H,4-9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGLOHDGAMTXQKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OCCC2CCCCN2)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(2-Piperidinyl)ethyl Intermediate

The key intermediate, 2-(2-piperidinyl)ethanol or its derivatives, is typically prepared by catalytic hydrogenation of corresponding 2-pyridineethanol compounds. This method is well-documented and preferred due to its high yield and selectivity.

Key features of this hydrogenation process include:

- Catalyst: Noble metal catalysts, especially ruthenium or ruthenium dioxide, are highly effective.

- Reaction conditions: Hydrogen pressures of at least 500 psig, temperatures between 90°C and 120°C.

- Additives: The presence of a secondary amine (e.g., piperidine) in at least 10 mole % relative to 2-pyridineethanol suppresses formation of unwanted N-methylated byproducts.

- Catalyst conditioning: Pre-treatment or "pickling" of the catalyst with an amine-containing solvent enhances catalyst longevity and activity.

This process results in high-purity 2-(2-piperidinyl)ethanol intermediates suitable for subsequent etherification steps.

Etherification to Form 2-(2-Piperidinyl)ethyl 2,3,5-trimethylphenyl Ether

The next critical step is the formation of the ether bond between the 2-(2-piperidinyl)ethyl moiety and 2,3,5-trimethylphenol.

Typical etherification methods include:

- Williamson Ether Synthesis: Reaction of the phenol (2,3,5-trimethylphenol) with an alkyl halide derivative of 2-(2-piperidinyl)ethyl under basic conditions.

- Direct Nucleophilic Substitution: Using 2-(2-piperidinyl)ethyl halides or tosylates reacting with the phenolate ion generated in situ.

- Solvent and Base: Polar aprotic solvents (e.g., DMF, DMSO) and bases like potassium carbonate or sodium hydride are commonly employed to facilitate nucleophilic substitution.

The reaction parameters such as temperature, solvent choice, and base concentration are optimized to maximize yield and minimize side reactions such as elimination or over-alkylation.

Formation of Hydrochloride Salt

The final step involves converting the free base ether into its hydrochloride salt to improve stability and solubility.

- Procedure: Treatment of the free base with anhydrous hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethereal solution or alcohol).

- Isolation: Precipitation and filtration of the hydrochloride salt, followed by drying under vacuum.

- Purification: Recrystallization from suitable solvents ensures high purity and defined crystal form.

Summary Table of Preparation Steps

Research Findings and Optimization Notes

- Catalyst Loading and Selectivity: High catalyst loading (≥0.15 g metal/mole substrate) in hydrogenation improves selectivity and reduces N-methylated impurities.

- Amine Additive Role: The use of a secondary amine co-solvent or additive suppresses side reactions during hydrogenation, enhancing purity.

- Temperature Control: Maintaining moderate temperatures during hydrogenation and etherification minimizes decomposition and side product formation.

- Purification: Recrystallization of the hydrochloride salt is critical for pharmaceutical-grade purity and consistent physicochemical properties.

- Scalability: The described methods are amenable to scale-up using standard industrial equipment, making them suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Piperidinyl)ethyl 2,3,5-trimethylphenyl ether hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(2-Piperidinyl)ethyl 2,3,5-trimethylphenyl ether hydrochloride has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its effects on various biological targets.

Biology: It is used in biological research to study its interactions with cellular components and its potential therapeutic effects.

Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(2-Piperidinyl)ethyl 2,3,5-trimethylphenyl ether hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Features

The compound is compared to five structurally related substances (Table 1), focusing on molecular features, hazards, and applications.

Table 1: Comparison of Structural and Functional Properties

Key Insights from Comparison

Structural and Physicochemical Differences

- Salt Form: Unlike (2S)-2,5-diaminopentanamide dihydrochloride (a dihydrochloride salt), the target compound’s single hydrochloride may reduce ionic strength, affecting solubility and crystallinity .

Commercial and Pharmacological Relevance

- Ethylaminopropiophenone HCl’s USP-grade status underscores its use in regulated pharmaceutical contexts, suggesting the target compound may require similar quality benchmarks for therapeutic development .

Biological Activity

2-(2-Piperidinyl)ethyl 2,3,5-trimethylphenyl ether hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring a trimethylphenyl ether moiety, suggests it may interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H26ClNO

- Molecular Weight : Approximately 285.84 g/mol

This compound consists of a piperidine ring linked to an ethyl group and a trimethylphenyl ether, which may influence its solubility and interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes within the body. The proposed mechanisms include:

- Receptor Binding : The compound may interact with neurotransmitter receptors, potentially influencing neurological pathways.

- Enzyme Modulation : It is hypothesized that the compound could inhibit or activate certain enzymes, leading to altered metabolic processes.

Biological Activities

Research into the biological activities of this compound has revealed several promising effects:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has shown potential in inhibiting cell proliferation in models of hypopharyngeal tumors .

- Neuroprotective Effects : Given its structural similarity to known neuroprotective agents like Donepezil, this compound may also possess capabilities in treating neurodegenerative diseases such as Alzheimer's by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

- Antimicrobial Properties : Some studies indicate that piperidine derivatives can have antimicrobial effects, suggesting that this compound might also possess similar properties.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of piperidine derivatives including this compound:

- Cytotoxicity Studies :

-

Neuropharmacological Evaluation :

- In a comparative study with other piperidine derivatives, this compound demonstrated notable inhibition of AChE activity, suggesting potential for use in Alzheimer’s treatment.

- Structure-Activity Relationship (SAR) :

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with other related compounds is helpful:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Donepezil | C24H29NO3 | Alzheimer's treatment (AChE inhibitor) |

| Lidocaine | C14H22N2O | Local anesthetic |

| Cevimeline | C20H30N2O | Treatment for dry mouth |

This comparison illustrates how structural modifications can lead to varying biological activities among piperidine derivatives.

Q & A

Q. What are the recommended methods for synthesizing and purifying 2-(2-Piperidinyl)ethyl 2,3,5-trimethylphenyl ether hydrochloride?

- Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions between 2-(piperidin-2-yl)ethanol and 2,3,5-trimethylphenyl ether precursors under anhydrous conditions. Key steps include refluxing in aprotic solvents (e.g., DMF or THF) with catalysts like K₂CO₃. Purification often employs recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: chloroform/methanol). Monitor reaction progress via TLC or HPLC .

Q. How can the structural integrity of the compound be confirmed post-synthesis?

- Methodological Answer: Use a combination of ¹H/¹³C NMR (to verify piperidine and aryl ether moieties), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemistry (if applicable). Compare spectral data with reference standards (e.g., NIST or PubChem databases) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer: Use fume hoods to avoid inhalation of dust/aerosols, nitrile gloves , and safety goggles. Store in sealed containers under inert gas (argon/nitrogen) to prevent hydrolysis. In case of exposure, flush eyes/skin with water for 15+ minutes and seek medical evaluation .

Advanced Research Questions

Q. How does the piperidinyl ether moiety influence the compound’s interaction with biological targets (e.g., receptors or enzymes)?

- Methodological Answer: The piperidine ring enhances lipophilicity, improving blood-brain barrier penetration, while the aryl ether group may engage in π-π stacking with aromatic residues in target proteins. Use molecular docking simulations (e.g., AutoDock Vina) and surface plasmon resonance (SPR) to quantify binding affinities. Validate with in vitro functional assays (e.g., cAMP modulation for GPCR targets) .

Q. How should researchers resolve contradictions in reported activity data across studies?

- Methodological Answer: Conduct meta-analysis to identify variables (e.g., assay conditions, cell lines, or solvent systems). Replicate experiments under standardized protocols (e.g., fixed pH, temperature, and ionic strength). Use multivariate statistical tools (ANOVA, PCA) to isolate confounding factors .

Q. What strategies ensure compound stability during long-term storage or under experimental conditions?

Q. How can impurity profiles be characterized to meet regulatory standards for preclinical studies?

- Methodological Answer: Employ HPLC-DAD/ELSD with gradient elution (C18 column, acetonitrile/water + 0.1% TFA) to separate impurities. Quantify using LC-MS/MS (QTOF or Orbitrap) for structural identification. Cross-reference with pharmacopeial standards (e.g., USP) for permissible limits .

Q. What structure-activity relationship (SAR) insights guide the optimization of this compound’s pharmacological profile?

- Methodological Answer: Systematically modify substituents (e.g., methyl groups on the aryl ring or piperidine N-alkylation) and evaluate effects on potency/selectivity. Use 3D-QSAR models (CoMFA/CoMSIA) to predict bioactivity. Validate with in vivo pharmacokinetic studies (e.g., bioavailability in rodent models) .

Q. Which analytical techniques are most reliable for quantifying the compound in complex matrices (e.g., plasma or tissue homogenates)?

- Methodological Answer: LC-MS/MS with isotopically labeled internal standards (e.g., ²H or ¹³C analogs) ensures precision. For tissue samples, use solid-phase extraction (SPE) to remove lipids/proteins. Validate methods per ICH Q2(R1) guidelines for linearity, accuracy, and LOQ .

Q. What degradation pathways dominate under hydrolytic or oxidative stress conditions?

- Methodological Answer:

Hydrolysis of the ether bond is predominant under acidic conditions (pH < 3), while oxidation targets the piperidine ring’s tertiary amine. Use forced degradation studies (0.1N HCl/NaOH, 3% H₂O₂) followed by HRMS to identify degradation products. Stabilize formulations with pH buffers (e.g., citrate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.